molecular formula C10H13NO3 B13852234 2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid

2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid

Cat. No.: B13852234
M. Wt: 195.21 g/mol
InChI Key: ZEKALEXRLGXXBQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine and is characterized by the presence of a methyl group at the second position of the pyridine ring and an oxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid typically involves the reaction of 2-methylpyridine with appropriate reagents to introduce the oxypropanoic acid group. One common method involves the condensation of 2-methylpyridine with acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-methylpyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Butyllithium, Grignard reagents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid

InChI

InChI=1S/C10H13NO3/c1-7-4-5-11-8(6-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

ZEKALEXRLGXXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)OC(C)(C)C(=O)O

Origin of Product

United States

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